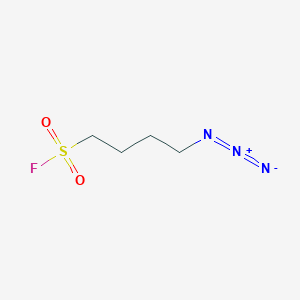
1-Butanesulfonyl fluoride, 4-azido-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanesulfonyl fluoride, 4-azido- is a chemical compound with the molecular formula C4H8FN3O2S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfonyl fluoride group and an azido group, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonyl fluoride, 4-azido- typically involves the reaction of butanesulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C4H9SO2Cl+NaN3→C4H9SO2N3+NaCl
Industrial Production Methods
Industrial production of 1-Butanesulfonyl fluoride, 4-azido- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanesulfonyl fluoride, 4-azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonyl fluoride group can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution: Sodium azide, solvents like acetonitrile or DMF.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: Butanesulfonamide.
Oxidation: Butanesulfonic acid.
Applications De Recherche Scientifique
1-Butanesulfonyl fluoride, 4-azido- has several applications in scientific research:
Biology: Utilized in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of azido-containing pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Butanesulfonyl fluoride, 4-azido- involves the reactivity of the azido group and the sulfonyl fluoride group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl fluoride group and the nucleophilic nature of the azido group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorobutanesulfonyl fluoride: Similar in structure but contains perfluorinated carbon atoms, making it more stable and less reactive.
Methanesulfonyl fluoride: Contains a shorter carbon chain and is used in similar applications but with different reactivity profiles.
Trifluoromethanesulfonyl azide: Contains a trifluoromethyl group, offering different reactivity and stability compared to 1-Butanesulfonyl fluoride, 4-azido-.
Uniqueness
1-Butanesulfonyl fluoride, 4-azido- is unique due to its combination of the azido group and the sulfonyl fluoride group, providing a versatile reagent for various synthetic applications. Its reactivity and stability make it suitable for use in diverse fields, from organic synthesis to bioconjugation and drug development.
Propriétés
Formule moléculaire |
C4H8FN3O2S |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
4-azidobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FN3O2S/c5-11(9,10)4-2-1-3-7-8-6/h1-4H2 |
Clé InChI |
UZOQTSSGVFXWFT-UHFFFAOYSA-N |
SMILES canonique |
C(CCS(=O)(=O)F)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


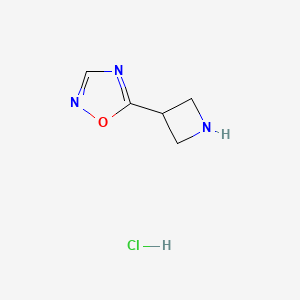
![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)

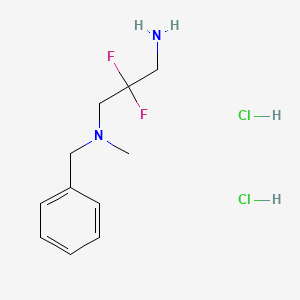
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
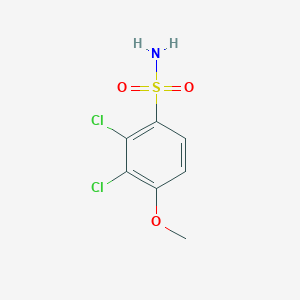
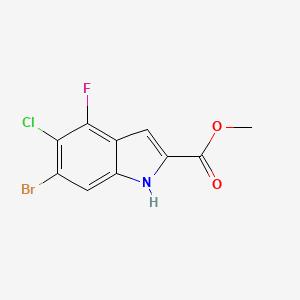
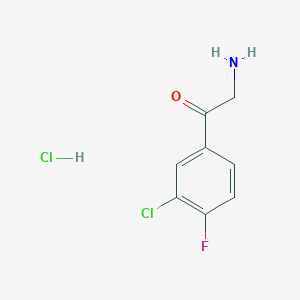
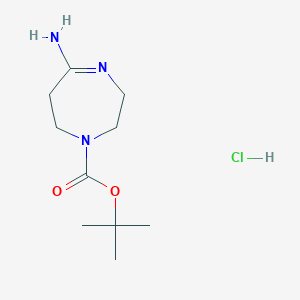
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
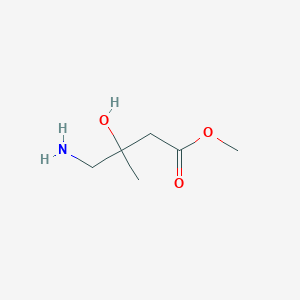
![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)

